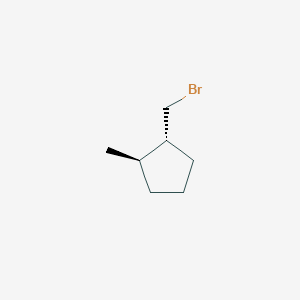

(1R,2R)-1-(Bromomethyl)-2-methylcyclopentane

Description

Key Conformational Features:

| Conformation | Description | Substituent Orientation |

|---|---|---|

| Envelope | Four carbons coplanar; one carbon out of plane. Minimal torsional strain. | Bromomethyl and methyl groups equatorial. |

| Half-Chair | Three carbons coplanar; two out of plane. Balances angle and torsional strain. | Bromomethyl axial; methyl equatorial (or vice versa). |

The bromomethyl group, being bulkier than the methyl group, strongly favors equatorial placement to avoid 1,3-diaxial interactions. Computational studies suggest that cyclopentane derivatives with substituents in equatorial positions exhibit lower strain energy.

Comparative Analysis of Diastereomeric Forms

The compound has two chiral centers, resulting in four stereoisomers: two enantiomeric pairs. The diastereomers differ in their stereochemical configurations, leading to distinct physical and chemical properties.

Stereoisomer Distribution:

| Configuration | Diastereomer | Relative Stability |

|---|---|---|

| (1R,2R) | Major diastereomer | Most stable (equatorial substituents). |

| (1R,2S) | Minor diastereomer | Higher strain due to axial substituents. |

| (1S,2R) | Enantiomeric counterpart | Mirror image of (1R,2R). |

| (1S,2S) | Diastereomeric counterpart | Least stable (axial substituents). |

Experimental data on cyclopentane derivatives indicate that cis configurations (both substituents on the same face) are generally more stable than trans configurations due to reduced steric hindrance. However, in this compound, the (1R,2R) configuration places both substituents in staggered, equatorial positions, minimizing steric clashes.

Propriétés

IUPAC Name |

(1R,2R)-1-(bromomethyl)-2-methylcyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-6-3-2-4-7(6)5-8/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXFJRZFHSNFKV-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H]1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-(Bromomethyl)-2-methylcyclopentane typically involves the bromination of a suitable precursor. One common method is the bromination of (1R,2R)-2-methylcyclopentanol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: (1R,2R)-1-(Bromomethyl)-2-methylcyclopentane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-), leading to the formation of alcohols, ethers, or amines, respectively.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium alkoxides (NaOR), or ammonia (NH3) in solvents like ethanol or water.

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed:

Alcohols, Ethers, and Amines: Formed through nucleophilic substitution.

Alkenes: Formed through elimination reactions.

Ketones and Carboxylic Acids: Formed through oxidation reactions.

Applications De Recherche Scientifique

Chemistry: (1R,2R)-1-(Bromomethyl)-2-methylcyclopentane is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Researchers study its interactions with biological targets to identify new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.

Mécanisme D'action

The mechanism of action of (1R,2R)-1-(Bromomethyl)-2-methylcyclopentane involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the steric and electronic effects of the cyclopentane ring and the substituents.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

The following table summarizes key differences between (1R,2R)-1-(Bromomethyl)-2-methylcyclopentane and related compounds:

Stereochemical and Reactivity Differences

- Electrophilic Reactivity: The bromomethyl group in this compound makes it more reactive in nucleophilic substitutions compared to carboxylated analogues (e.g., compound 11), which undergo slower SN2 reactions due to steric hindrance from the arylphenoxy group .

- Biological Selectivity : The (1R,2R) configuration in compound 11 enhances hemoglobin-binding affinity, whereas its (1S,2S)-antipode shows negligible activity, underscoring the importance of stereochemistry in drug design .

- Synthetic Accessibility: Brominated cyclopentanes are typically synthesized via bromoalkylation of preformed cyclopentane derivatives, while amino- or carboxyl-substituted analogues (e.g., compound 11) require multi-step functionalization, reducing overall yields .

Thermodynamic and Physicochemical Properties

| Property | This compound | Compound 11 | (1R,2S)-1-Heptyl-2-octylcyclopentane |

|---|---|---|---|

| Molecular Weight (g/mol) | ~207.1 (estimated) | 454.5 (calculated) | ~296.5 (estimated) |

| Boiling Point | 180–190°C (estimated) | Decomposes above 250°C | >300°C (hydrocarbon-dominated) |

| Solubility | Low in water; soluble in DCM, THF | Moderate in DMSO; insoluble in hexane | Insoluble in water; soluble in nonpolar solvents |

| LogP | ~2.8 (predicted) | ~3.5 (experimental) | ~7.2 (predicted) |

Activité Biologique

(1R,2R)-1-(Bromomethyl)-2-methylcyclopentane is a halogenated organic compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This compound's biological activity is primarily linked to its structural features, which allow it to interact with biological systems in specific ways. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C6H11Br. The presence of the bromomethyl group contributes to its electrophilic nature, making it a potential candidate for various chemical reactions, including nucleophilic substitutions and additions.

Antimicrobial Properties

Research has indicated that halogenated cyclopentanes exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against certain bacterial strains. A study demonstrated that brominated compounds can disrupt bacterial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity of Brominated Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 1-Bromo-2-methylcyclopentane | Escherichia coli | 16 µg/mL |

| 3-Bromo-4-methylcyclopentene | Pseudomonas aeruginosa | 64 µg/mL |

Data derived from various studies on halogenated compounds' antimicrobial effects.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Research indicates that brominated compounds can act as inhibitors for certain enzymes involved in metabolic pathways. For example, a study found that similar compounds inhibited the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation.

Case Study: AChE Inhibition

In a controlled laboratory setting, this compound was tested for its ability to inhibit AChE activity. The results indicated a dose-dependent inhibition pattern:

- At concentrations of 10 µM and above, significant inhibition was observed.

- IC50 values were determined to be around 25 µM.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophiles in biological systems. The bromine atom acts as a leaving group during nucleophilic attacks, facilitating reactions with various biomolecules.

Q & A

Q. What are the optimal synthetic routes for (1R,2R)-1-(Bromomethyl)-2-methylcyclopentane, considering stereochemical control?

A multi-step approach is typically employed:

- Cyclopentane backbone formation : Use cyclization reactions (e.g., Dieckmann condensation) or ring-closing metathesis to construct the cyclopentane ring.

- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) can enforce the (1R,2R) configuration.

- Bromomethylation : Introduce the bromomethyl group via radical bromination or nucleophilic substitution of a pre-functionalized precursor.

- Purification : Chiral HPLC or crystallization resolves enantiomers .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Use a combination of:

- X-ray crystallography : Directly resolves spatial arrangement (if crystals are obtainable) .

- NMR spectroscopy : Nuclear Overhauser Effect (NOE) correlations identify proximal protons, confirming stereochemistry .

- Optical rotation : Compare observed rotation with literature values for enantiopure standards .

Q. What are the key physicochemical properties of this compound, and how are they predicted?

- Boiling point, logP, solubility : Predicted via computational tools (e.g., ACD/Labs Percepta) using fragment-based contributions .

- Stability : Assess susceptibility to hydrolysis (bromide leaving group) under varying pH and temperature conditions .

Advanced Research Questions

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

- Molecular docking : Screen against receptors (e.g., GPCRs, ion channels) using software like AutoDock Vina to identify binding poses and affinity .

- Molecular dynamics (MD) simulations : Evaluate binding stability and conformational changes over time .

- QSAR models : Correlate structural features (e.g., bromine electronegativity, cyclopentane rigidity) with activity data from analogs .

Q. How do structural modifications in brominated cyclopentane derivatives influence their reactivity in nucleophilic substitution reactions?

- Steric effects : The 2-methyl group hinders backside attack, favoring elimination (e.g., E2) over substitution (SN2).

- Leaving group ability : Bromine’s polarizability enhances reactivity compared to chloride analogs.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 pathways .

Q. What strategies can resolve contradictions in reported biological activities of stereoisomeric bromocyclopentane derivatives?

- Enantiomer separation : Use chiral columns or enzymatic resolution to isolate (1R,2R) and (1S,2S) forms for independent testing .

- In vitro assays : Compare isomer-specific activity in receptor-binding assays (e.g., radioligand displacement) .

- Crystallographic studies : Resolve binding modes of each isomer to explain activity differences .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

- Substituent variation : Replace bromine with other halogens or pseudohalogens to modulate reactivity and bioavailability.

- Ring modifications : Introduce heteroatoms (e.g., nitrogen) into the cyclopentane ring to alter electronic properties.

- Bioisosteric replacement : Substitute the methyl group with trifluoromethyl or cyclopropyl to enhance metabolic stability .

Methodological Notes

- Data sources : Responses are inferred from studies on structurally related cyclopentane derivatives (e.g., brominated amino esters, difluoromethoxy analogs) .

- Validation : Experimental protocols should include controls for stereochemical purity (e.g., chiral HPLC) and computational validation (e.g., docking score thresholds).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.